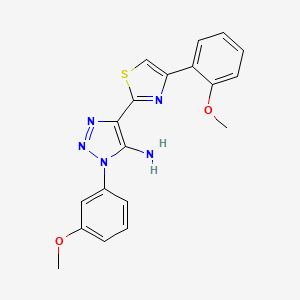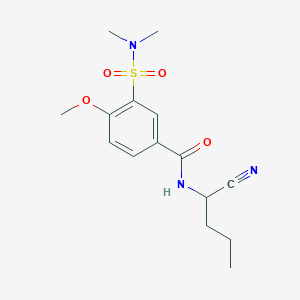
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as ADX-71441, is a novel drug compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators, which enhance the activity of specific receptors in the brain.
Mecanismo De Acción
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor. This results in the inhibition of the release of glutamate, a neurotransmitter that is involved in several neurological disorders. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to increase the activity of mGluR4 in a dose-dependent manner, and its effects are reversible.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to have a high affinity for the mGluR4 receptor, which makes it a potent modulator of the receptor. It has also been shown to have good bioavailability and to cross the blood-brain barrier. However, N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It is also relatively expensive, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety. Another direction is to investigate its potential as a neuroprotective agent in other neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide in humans. Finally, research is needed to develop more potent and selective modulators of the mGluR4 receptor.
Métodos De Síntesis
The synthesis of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyanobutylamine, followed by the reaction of the resulting compound with dimethylsulfamoyl chloride. The final product is obtained after purification using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to enhance the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of neurotransmitters in the brain. This receptor is involved in several neurological disorders, including Parkinson's disease, anxiety, and depression. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-12(10-16)17-15(19)11-7-8-13(22-4)14(9-11)23(20,21)18(2)3/h7-9,12H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUJNMFSFLIXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)


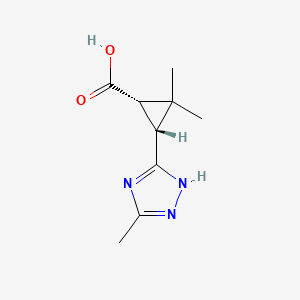
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
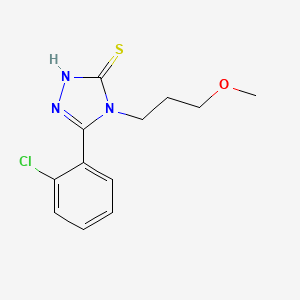
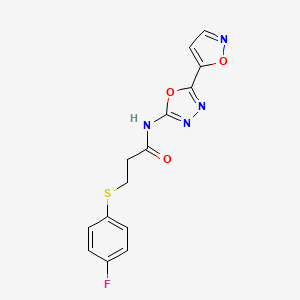
![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
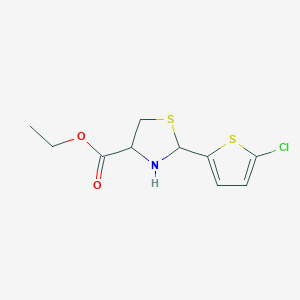
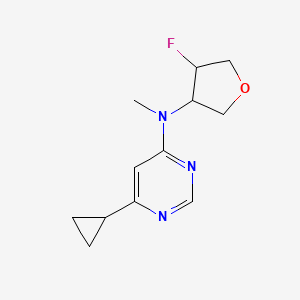
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)
